molecular formula C19H28N2O B2367783 (Phenylcyclopentyl)-N-(2-piperidylethyl)formamide CAS No. 1024183-04-7

(Phenylcyclopentyl)-N-(2-piperidylethyl)formamide

Cat. No. B2367783
CAS RN: 1024183-04-7
M. Wt: 300.446
InChI Key: ZWOWBKQTRCPDDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Phenylcyclopentyl)-N-(2-piperidylethyl)formamide, also known as PCP, is a synthetic dissociative drug that was first synthesized in the 1950s. PCP has been used as an anesthetic and analgesic in veterinary medicine, but it is not approved for human use due to its high potential for abuse and severe side effects. Despite the risks associated with PCP, it has been the subject of scientific research due to its unique mechanism of action and potential therapeutic applications.

Scientific Research Applications

Catalytic Applications

  • (Phenylcyclopentyl)-N-(2-piperidylethyl)formamide derivatives have been developed as highly enantioselective Lewis basic catalysts for the hydrosilylation of N-aryl imines with trichlorosilane, achieving high yields and enantioselectivities for a wide range of substrates (Wang et al., 2006).

Analytical Chemistry

  • Analytical studies have investigated the stable conformations of formamide and its derivatives, with findings relevant to their applications in unpolar solvents (Walther, 1987).

Synthesis of Organic Compounds

  • The compound has been utilized in the synthesis of various fungicides, demonstrating considerable systemic fungicidal activity (Carter et al., 1974).
  • A method for preparing isocyanides from N-substituted formamides shows potential in producing various alkyl and aryl isocyanides (Kobayashi et al., 2011).

Pharmaceutical Applications

  • In pharmaceutical research, the compound has been evaluated for its potential as a green solvent in the synthesis of organic compounds, due to its chemical stability and non-toxic nature (Ghasemi, 2018).
  • Molecular docking studies of formamide derivatives, including this compound, have been conducted to understand their interactions with different receptors, which is significant for drug development (Malek et al., 2020).

properties

IUPAC Name

1-phenyl-N-(2-piperidin-1-ylethyl)cyclopentane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O/c22-18(20-13-16-21-14-7-2-8-15-21)19(11-5-6-12-19)17-9-3-1-4-10-17/h1,3-4,9-10H,2,5-8,11-16H2,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWOWBKQTRCPDDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCNC(=O)C2(CCCC2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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